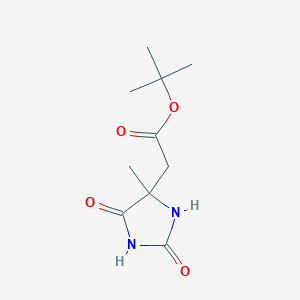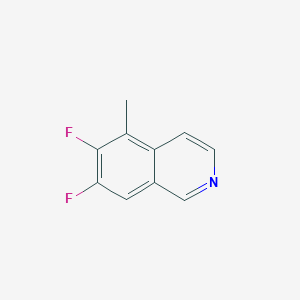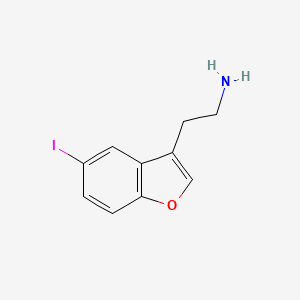
UNII-ZQ32XE9CI8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
UNII-ZQ32XE9CI8 is a complex organic compound with a unique structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of UNII-ZQ32XE9CI8 involves several steps, starting from readily available precursors. The key steps include:
Formation of the cyclopentene ring: This can be achieved through cyclization reactions involving suitable starting materials.
Introduction of hydroxyl groups: Hydroxylation reactions are employed to introduce the dihydroxy groups at the desired positions.
Acylation reactions: The methylbutanoyl and methylpentanoyl groups are introduced through acylation reactions using corresponding acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts, controlled reaction conditions, and purification techniques such as chromatography are essential to achieve the desired product.
化学反応の分析
Types of Reactions
UNII-ZQ32XE9CI8 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
科学的研究の応用
UNII-ZQ32XE9CI8 has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of UNII-ZQ32XE9CI8 involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with a different structure but similar functional groups.
Other cyclopentene derivatives: Compounds with similar cyclopentene rings but different substituents.
Uniqueness
UNII-ZQ32XE9CI8 is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
26054-22-8 |
|---|---|
分子式 |
C21H34O5 |
分子量 |
366.5 g/mol |
IUPAC名 |
(4S,5R)-3,4-dihydroxy-2-(3-methylbutanoyl)-5-(3-methylbutyl)-4-(4-methylpentanoyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C21H34O5/c1-12(2)7-9-15-19(24)18(16(22)11-14(5)6)20(25)21(15,26)17(23)10-8-13(3)4/h12-15,25-26H,7-11H2,1-6H3/t15-,21+/m0/s1 |
InChIキー |
JIZQRWKUYFNSDM-YCRPNKLZSA-N |
異性体SMILES |
CC(C)CC[C@H]1C(=O)C(=C([C@@]1(C(=O)CCC(C)C)O)O)C(=O)CC(C)C |
正規SMILES |
CC(C)CCC1C(=O)C(=C(C1(C(=O)CCC(C)C)O)O)C(=O)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















